(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
The compound “(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a benzothiazole-derived carboxamide featuring a tetrahydronaphthalene moiety. Its structure includes a benzo[d]thiazole core substituted with a 6-methoxy group and a 2-methoxyethyl chain at position 2. The (Z)-configuration of the imine bond (ylidene group) and the fused tetrahydronaphthalene system distinguish it from simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-12-11-24-19-10-9-18(27-2)14-20(19)28-22(24)23-21(25)17-8-7-15-5-3-4-6-16(15)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBXFRNSTOMLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The structural composition of this compound includes a benzo[d]thiazole core, methoxy groups, and a tetrahydronaphthalene moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown potential in inhibiting various bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis or function.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Cell Membrane Disruption: Interaction with membrane components could lead to increased permeability and cell death.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase signaling has been observed in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results showed that it significantly inhibited the growth of multi-drug resistant strains of bacteria.
Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups and halogen substituents (if present in derivatives) participate in nucleophilic substitution. For example:
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Demethylation : Methoxy groups undergo demethylation under acidic or oxidative conditions to form hydroxyl derivatives.
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Halogen displacement : Bromo or chloro substituents on the benzothiazole ring react with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF.
Example Reaction Conditions
| Substrate Position | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 6-Methoxy | HBr/AcOH | Acetic Acid | 80°C | 72–78 |
| 3-Methoxyethyl | NaSH | DMF | 60°C | 65 |
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
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Acidic hydrolysis : Concentrated HCl at 100°C converts the amide to a carboxylic acid.
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Basic hydrolysis : NaOH/EtOH under reflux yields the carboxylate salt .
Kinetic Data
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 6M HCl, 100°C | 0.15 ± 0.02 | 4.6 h |
| 2M NaOH, 80°C | 0.09 ± 0.01 | 7.7 h |
Oxidation Reactions
The tetrahydronaphthalene moiety is susceptible to oxidation:
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Ring aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes the saturated ring to a naphthalene system .
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Sulfone formation : The thiazole sulfur atom oxidizes to sulfoxides or sulfones using m-CPBA.
Oxidation Outcomes
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| DDQ | Aromatic naphthalene | 85 |
| m-CPBA | Benzo[d]thiazole sulfone | 78 |
Ring-Opening Reactions
The benzothiazole ring undergoes ring-opening under strong alkaline conditions:
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Base-mediated cleavage : NaOH/EtOH at 120°C breaks the thiazole ring, forming a thiolate intermediate .
Mechanistic Pathway
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Deprotonation of the thiazole nitrogen.
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Nucleophilic attack by hydroxide at the C2 position.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) modify the tetrahydronaphthalene core:
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Suzuki coupling : Aryl boronic acids couple at the C2 position of naphthalene using Pd(PPh₃)₄.
Optimized Conditions
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | 82 |
| PdCl₂(dppf) | BINAP | Cs₂CO₃ | 75 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the tetrahydronaphthalene system, forming dimeric products:
-
Dimerization : Irradiation at 254 nm in acetonitrile yields a cyclobutane-linked dimer.
Photoreaction Parameters
| Wavelength (nm) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| 254 | Acetonitrile | 6 | 92 |
Complexation with Metal Ions
The carboxamide and thiazole nitrogen atoms act as ligands for transition metals:
Stability Constants
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.2 ± 0.3 |
| Fe³⁺ | 6.7 ± 0.2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- The target compound’s 6-methoxy and 2-methoxyethyl groups on the benzothiazole ring likely enhance solubility compared to halogenated analogs like 4g (4-chlorophenyl) or 4h (2,6-difluorophenyl) . Methoxy groups are electron-donating, which may alter electronic distribution and binding affinity in biological systems.
- The tetrahydronaphthalene moiety introduces a partially saturated bicyclic system, contrasting with the fully aromatic naphthalene in compound 6a . This could reduce planarity and improve metabolic stability.
Synthetic Complexity: The target compound’s (Z)-ylidene configuration and methoxyethyl substituent may require specialized reaction conditions (e.g., stereoselective synthesis), whereas analogs like 4g–4n in were synthesized via straightforward condensations in ethanol with moderate yields (37–70%) .
Characterization :
- Similar to compounds in and , the target would likely be characterized using NMR (for stereochemical confirmation), IR (for functional group analysis), and mass spectrometry .
Functional and Hypothetical Activity Comparison
While biological data for the target compound are absent in the evidence, structural analogs provide clues:
- Benzothiazole carboxamides (e.g., 4g, 4h) are often explored for antimicrobial or anticancer activity due to their ability to interact with enzymes or DNA .
- Tetrahydrocarbazoles () are associated with central nervous system (CNS) activity, suggesting the target’s tetrahydronaphthalene group might confer similar properties .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:
- Condensation reactions to introduce the 2-methoxyethyl and methoxy substituents (optimized using catalysts like p-toluenesulfonic acid) .
- Coupling reactions with 5,6,7,8-tetrahydronaphthalene-2-carboxamide, often mediated by carbodiimide coupling agents (e.g., DCC or EDC) under inert conditions .
- Green chemistry approaches (e.g., solvent-free or aqueous-phase reactions) to improve yield (reported 60-85%) and reduce environmental impact .
Q. How is the compound’s structural integrity validated?
Structural characterization employs:
Q. What preliminary biological activities have been reported?
Analogous benzo[d]thiazole derivatives exhibit:
- Anticancer activity via kinase inhibition (e.g., IC₅₀ values ≤10 µM in breast cancer cell lines) .
- Antimicrobial effects against Gram-positive bacteria (MIC ~2–8 µg/mL) .
- Enzyme modulation (e.g., COX-2 inhibition), though target specificity requires further validation .
Advanced Research Questions
Q. How can synthetic yield be optimized when conflicting data arise from varying reaction conditions?
To resolve contradictions in reported yields:
- Design a DoE (Design of Experiments) to systematically test variables (temperature, solvent polarity, catalyst loading) .
- Use HPLC monitoring to identify side products (e.g., oxidation of the methoxyethyl group) and adjust reaction timelines .
- Compare greener solvents (e.g., cyclopentyl methyl ether vs. DMF) to balance yield (Δ±15%) and sustainability .
Q. How to interpret discrepancies in biological activity data across studies?
Conflicting results (e.g., variable IC₅₀ values) may stem from:
- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethoxy groups altering logP and membrane permeability) .
- Assay conditions : Standardize cell lines (e.g., MDA-MB-231 vs. MCF-7) and incubation times .
- Metabolic stability : Use liver microsome assays to assess degradation rates (t₁/₂ <30 min suggests rapid metabolism) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug approaches : Introduce phosphate or PEG groups on the carboxamide moiety .
- Co-crystallization with cyclodextrins (e.g., sulfobutyl-β-cyclodextrin increases solubility 10-fold) .
- Salt formation : Hydrochloride salts enhance solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
Q. How to design assays for elucidating the mechanism of action?
- Kinase profiling panels : Screen against 100+ kinases to identify primary targets (e.g., EGFR or VEGFR2) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR knockouts : Validate target dependency (e.g., apoptosis reduction in Bax⁻/⁻ cells) .
Q. What computational methods predict degradation pathways for stability studies?
- DFT calculations : Identify susceptible bonds (e.g., imine linkage ΔE <50 kcal/mol) .
- Molecular dynamics simulations : Model hydrolysis in physiological pH (e.g., accelerated degradation at pH >7.4) .
- Forced degradation studies : Expose to heat/light/humidity and analyze via LC-MS to detect degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
